ROCK inhibitor-1, commonly referred to by its chemical name Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing kinases (ROCK), specifically targeting both ROCK1 and ROCK2 isoforms. This compound plays a significant role in various biological processes, including the regulation of smooth muscle contraction, cell migration, and cytoskeletal organization. Its inhibition has been linked to therapeutic potentials in conditions such as diabetic kidney disease and cancer metastasis, as well as applications in stem cell culture .
Y-27632 was first developed by researchers looking to explore the role of Rho kinases in cellular signaling pathways. It is derived from a series of compounds aimed at inhibiting the ROCK pathway, which is crucial for various cellular functions. The compound is commercially available and widely used in laboratory research .
The synthesis can be summarized as follows:
Y-27632 has a complex molecular structure characterized by a cyclohexane ring and several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 320.26 g/mol .
The structural features include a chiral center that is crucial for its selective inhibition properties .
Y-27632 primarily acts by inhibiting the phosphorylation activity of Rho kinases, which are involved in various signaling pathways that regulate cytoskeletal dynamics. The inhibition leads to decreased phosphorylation of downstream targets such as moesin and LIM kinases, resulting in alterations in cell morphology and motility .
The mechanism involves:
The mechanism by which Y-27632 exerts its effects involves several key steps:
Research indicates that Y-27632 effectively reduces the phosphorylation levels of specific substrates involved in cytoskeletal reorganization, confirming its role as a potent ROCK inhibitor .
Y-27632 has diverse applications across various scientific fields:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4